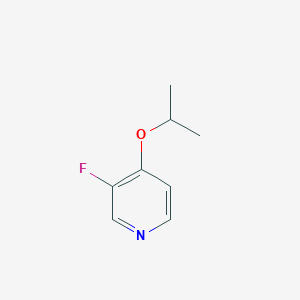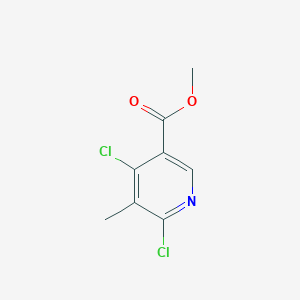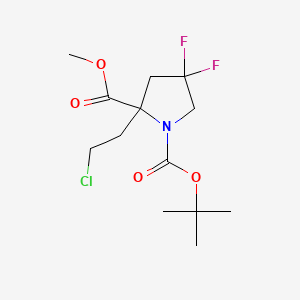
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloroethyl side chain, and two fluorine atoms on the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with N-tert-butyl pyrrolecarboxylate as the starting material.
Lithiation and Proton Removal: The starting material undergoes lithiation and proton removal.
Reaction with Ethylene Oxide: The lithiated intermediate reacts with ethylene oxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反应分析
Types of Reactions
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while deprotection results in the free amine form of the compound.
科学研究应用
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
相似化合物的比较
Similar Compounds
Methyl 1-Boc-2-(2-bromoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Similar structure but with a bromoethyl group instead of chloroethyl.
Methyl 1-Boc-2-(2-iodoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Contains an iodoethyl group.
Methyl 1-Boc-2-(2-fluoroethyl)-4,4-difluoropyrrolidine-2-carboxylate: Features a fluoroethyl group.
Uniqueness
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of both chloroethyl and difluoropyrrolidine moieties. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
属性
分子式 |
C13H20ClF2NO4 |
|---|---|
分子量 |
327.75 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20ClF2NO4/c1-11(2,3)21-10(19)17-8-13(15,16)7-12(17,5-6-14)9(18)20-4/h5-8H2,1-4H3 |
InChI 键 |
UCZDGSYZMQTBHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CCCl)C(=O)OC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


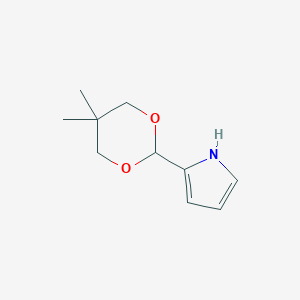

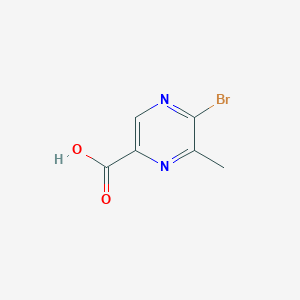
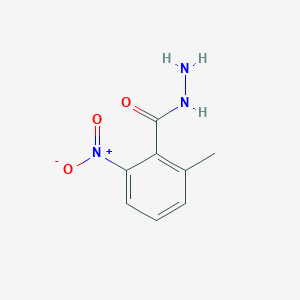
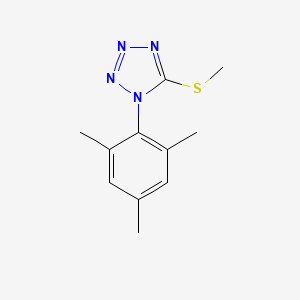

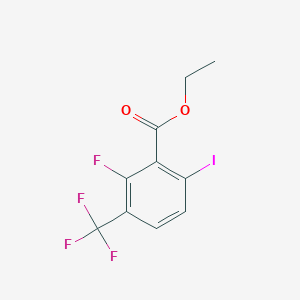
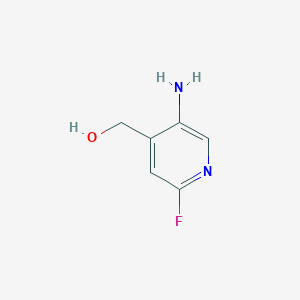
![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)
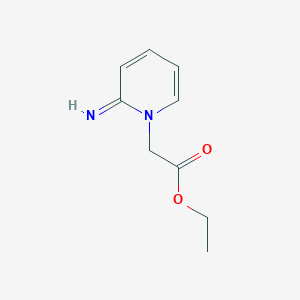
![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
